REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].N1C=CC=CC=1.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]2[CH2:31][CH2:30][CH2:29][CH2:28][N:27]2[S:32]([C:35]2[CH:41]=[CH:40][C:38]([NH2:39])=[CH:37][CH:36]=2)(=[O:34])=[O:33])[CH:21]=1.C(OCC)(=O)C>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([NH:39][C:38]1[CH:37]=[CH:36][C:35]([S:32]([N:27]2[CH2:28][CH2:29][CH2:30][CH2:31][CH:26]2[C:22]2[CH:21]=[N:20][CH:25]=[CH:24][CH:23]=2)(=[O:34])=[O:33])=[CH:41][CH:40]=1)=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1N(CCCC1)S(=O)(=O)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
layer separation operation
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
this was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained residue was purified by a silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N2C(CCCC2)C=2C=NC=CC2)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 426 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |